Ethyl 2-bromonicotinate

Description

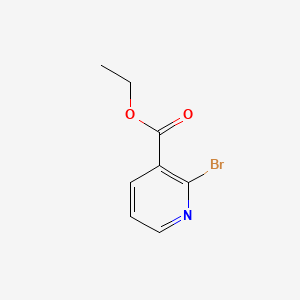

Ethyl 2-bromonicotinate (CAS: 53087-78-8) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. Structurally, it consists of a pyridine ring substituted with a bromine atom at position 2 and an ethyl ester group at position 3 (Figure 1) . Key physical properties include a density of 1.501 g/cm³, a boiling point of 271.3°C, and a flash point of 117.9°C .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFKYVXBHUEWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362859 | |

| Record name | ethyl 2-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53087-78-8 | |

| Record name | ethyl 2-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-Bromonicotinic Acid (Direct Esterification)

One of the most common and straightforward methods to prepare this compound is by esterifying 2-bromonicotinic acid with ethanol under acidic conditions.

- Procedure:

- 2-Bromonicotinic acid is suspended in ethanol.

- Concentrated sulfuric acid is added as a catalyst.

- The mixture is refluxed under an inert nitrogen atmosphere for approximately 3 hours.

- After reaction completion (monitored by TLC), the mixture is neutralized with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.

- The organic phase is dried over magnesium sulfate, concentrated under reduced pressure, and purified by drying under vacuum.

- Yield: Approximately 79% isolated yield of this compound as a yellow solid.

- Reference: Breinbauer et al., Bioorganic & Medicinal Chemistry, 2020.

| Step | Reagent/Condition | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Ethanol, conc. H2SO4, reflux | 3 hours | 79 | Inert atmosphere (N2), TLC monitoring |

| Work-up | Sat. NaHCO3, EtOAc extraction | - | - | Drying over MgSO4, vacuum drying |

Esterification via Mixed Anhydride Intermediate

To improve yield and overcome incomplete conversion in classical Fischer esterification, an alternative method utilizes ethyl chloroformate to form a mixed anhydride intermediate before ethanolysis.

- Procedure:

- 2-Bromonicotinic acid is dissolved in tetrahydrofuran (THF).

- Triethylamine is added at low temperature (-5 °C) to deprotonate the acid.

- Ethyl chloroformate is added to form the mixed anhydride.

- After stirring, ethanol is added, and the reaction mixture is heated to reflux overnight.

- Yield: Up to 92% isolated yield of this compound.

- Advantages: Higher conversion efficiency, less starting material recovery.

- Reference: Open METU thesis research.

| Step | Reagent/Condition | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Mixed anhydride formation | NEt3, ethyl chloroformate, -5 °C | 30 min | - | Low temperature control |

| Esterification | Ethanol, reflux | Overnight | 92 | Efficient ester formation |

Bromination of Ethyl Nicotinate

Another synthetic route involves direct bromination of ethyl nicotinate at the 2-position, followed by purification.

- Procedure:

- Ethyl nicotinate is treated with brominating agents such as N-bromosuccinimide (NBS) in acetonitrile solvent.

- The reaction proceeds under controlled temperature to selectively brominate at the 2-position of the pyridine ring.

- The crude product is purified by extraction and distillation or chromatography.

- Yield: Approximately 80% yield reported.

- Reference: Industrial synthesis methods summarized in chemical supplier data.

| Step | Reagent/Condition | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | NBS, Acetonitrile | Variable | 80 | Selective 2-position bromination |

| Purification | Extraction, distillation | - | - | High purity product |

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) using CH/EtOAc solvent systems (e.g., 3:1) to confirm reaction progress.

- Purification: Extraction with ethyl acetate, drying over MgSO4, vacuum concentration, and storage at low temperature to obtain pure product.

- Characterization:

- $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm ester formation and bromine substitution.

- GC-MS verifies molecular weight and bromine presence.

- Melting point and color (yellow solid or oil) are recorded for quality control.

- Yield optimization: Using mixed anhydride intermediates significantly improves yield compared to classical Fischer esterification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | 2-Bromonicotinic acid | Ethanol, conc. H2SO4, reflux, N2 atmosphere | 79 | Simple, classical method | Moderate yield, incomplete conversion |

| Mixed Anhydride Esterification | 2-Bromonicotinic acid | NEt3, ethyl chloroformate, EtOH, reflux | 92 | High yield, efficient | Requires low temperature control |

| Bromination of Ethyl Nicotinate | Ethyl nicotinate | NBS, acetonitrile | 80 | Direct bromination | Requires selective control |

| Pd-Catalyzed Cross-Coupling | Halo-ester derivatives | Pd catalyst, secondary amine, Cs2CO3, 60–80 °C | Variable | Functionalization potential | Acid group interference, ester protection needed |

Research Findings and Notes

- The esterification of 2-bromonicotinic acid under acidic reflux is well-documented with reproducible yields around 79%.

- Mixed anhydride methods offer superior yields (up to 92%) and have been validated by NMR and GC-MS data.

- Direct bromination of ethyl nicotinate is a practical industrial approach but requires careful control to avoid polybromination or side reactions.

- Attempts to perform direct Pd-catalyzed couplings on 2-bromonicotinic acid failed without ester protection, highlighting the importance of protecting groups in synthetic design.

- Purification by extraction and vacuum drying is essential to achieve high purity suitable for further synthetic applications.

This comprehensive review of this compound preparation methods provides a solid foundation for researchers and industrial chemists seeking efficient, high-yield synthetic routes. The choice of method depends on available starting materials, scale, and desired purity, with mixed anhydride esterification currently offering the best balance of yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted nicotinates.

Reduction: The compound can be reduced to ethyl 2-aminonicotinate using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed

Nucleophilic Substitution: Substituted nicotinates such as ethyl 2-azidonicotinate, ethyl 2-thionicotinate, or ethyl 2-alkoxynicotinate.

Reduction: Ethyl 2-aminonicotinate.

Coupling Reactions: Various aryl or alkyl-substituted nicotinates depending on the coupling partner used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-bromonicotinate has the molecular formula and a molecular weight of 230.07 g/mol. It features a bromine atom at the 2-position of the pyridine ring, which enhances its reactivity, making it a valuable building block in organic synthesis. The presence of an ethyl ester group further contributes to its chemical versatility.

Synthesis and Reactions

This compound can be synthesized through various methods, including:

- Esterification Reactions : Using reagents like sulfuric acid and ethanol, this compound can be synthesized with varying yields depending on the conditions employed (e.g., temperature, pressure) .

- Sonogashira Coupling : This reaction is significant for forming new carbon-carbon bonds, which is essential in synthesizing complex organic molecules .

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing various heterocyclic compounds, such as:

- Pyridines : These compounds are essential in pharmaceuticals and agrochemicals.

- Pyrimidines and Triazoles : Known for their biological activities, these structures are often found in drug candidates .

Medicinal Chemistry

The compound's ability to interact with biological targets makes it a candidate for drug development. Studies have indicated that it can modulate enzyme activities, potentially leading to therapeutic applications in treating diseases linked to dysregulated enzymatic functions .

Case Study: JAK2 Modulation

Recent research has highlighted the potential of this compound derivatives in modulating JAK2, a critical kinase involved in hematopoiesis. The exploration of selective inhibitors targeting the pseudokinase domain of JAK2 has shown promising results, suggesting that derivatives of this compound could serve as effective chemical probes for further studies .

Case Study: PI3K/mTOR Dual Inhibitors

Another study involved designing compounds based on this compound that act as dual inhibitors of PI3K/mTOR pathways. These pathways are pivotal in cancer biology, and targeting them could lead to novel therapeutic strategies .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-bromonicotinate | Amino group at the 5-position | Enhanced biological activity due to amino substitution |

| Ethyl 2-amino-5-chloronicotinate | Chlorine instead of bromine | Different reactivity profile due to chlorine's properties |

| Methyl 2-amino-5-bromopyridine-3-carboxylate | Methyl ester instead of ethyl | Variation in solubility and biological activity |

The unique combination of functional groups in this compound allows for distinct chemical reactivity compared to its analogs, making it a valuable compound for research applications.

Mechanism of Action

The mechanism of action of ethyl 2-bromonicotinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position of the pyridine ring makes it a versatile intermediate for various chemical transformations. The ester group can also participate in hydrolysis or transesterification reactions, further expanding its utility in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and synthetic utility of Ethyl 2-bromonicotinate are influenced by its substituents. Below is a comparative analysis with structurally related pyridine esters (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Insights

Ester Group Influence :

- Ethyl vs. Methyl Esters : this compound exhibits higher boiling point (271.3°C) compared to its methyl analog (255.3°C), attributed to increased van der Waals interactions in the ethyl group . Methyl esters are more volatile but may offer faster reaction kinetics in certain syntheses.

Substituent Effects: Halogen Positioning: Ethyl 2-bromo-6-chloronicotinate (Br at C2, Cl at C6) shows enhanced electrophilicity due to electron-withdrawing halogens, making it reactive in cross-couplings . In contrast, Ethyl 5-bromo-6-chloronicotinate (Br at C5) demonstrates how positional isomerism alters electronic effects and regioselectivity .

Synthetic Utility: this compound’s ester group prevents side reactions (e.g., decarboxylation) during Sonogashira coupling, achieving 90% yield in heterocycle formation . In contrast, 2-bromopyridine-3-carboxylic acid (without ester protection) fails entirely under identical conditions .

Biological Activity

Ethyl 2-bromonicotinate is an organic compound with the molecular formula CHBrNO, derived from nicotinic acid. This compound has garnered attention due to its potential biological activities, making it significant in various fields such as medicinal chemistry, pharmacology, and organic synthesis.

Overview of Biological Activity

This compound exhibits a range of biological activities primarily attributed to its structural features, which include a bromine atom at the second position of the pyridine ring and an ethyl ester group. These characteristics enhance its reactivity and interaction with biological targets.

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological properties. Additionally, the compound can undergo hydrolysis and transesterification, further expanding its utility in synthetic applications.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, revealing its potential as a therapeutic agent:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on acetylcholinesterase, an enzyme critical in neurotransmission .

- Antimicrobial Activity : this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains, demonstrating significant inhibitory effects, which suggest its potential use in developing new antimicrobial agents .

- Vasodilatory Effects : Some studies have highlighted the compound's ability to modulate vascular tone, indicating potential applications in treating cardiovascular diseases. This effect may be mediated through interactions with vascular smooth muscle cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl Nicotinate | Lacks bromine | Moderate activity as a precursor in drug synthesis; less reactive than brominated analogs. |

| Ethyl 2-Chloronicotinate | Chlorine instead of bromine | Similar reactivity but different electronic properties; used in various coupling reactions. |

| Ethyl 2-Aminonicotinate | Amino group at position 2 | Enhanced binding affinity to receptors; potential therapeutic applications in CNS disorders. |

Synthesis and Industrial Applications

This compound can be synthesized through bromination of ethyl nicotinate using bromine or N-bromosuccinimide under controlled conditions to ensure selectivity at the second position of the pyridine ring. The synthesis typically involves organic solvents such as dichloromethane or chloroform and can achieve high yields with appropriate reaction conditions .

In industrial settings, this compound serves as a valuable building block for synthesizing more complex organic molecules and pharmaceuticals due to its versatile reactivity. Its derivatives are explored for potential therapeutic effects, particularly in drug development targeting various diseases .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-bromonicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of ethyl nicotinate using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include temperature (optimal range: 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometry of the brominating agent. Side reactions, such as over-bromination or ester hydrolysis, can reduce yields; thus, inert atmospheres and anhydrous conditions are critical . Yield optimization often requires iterative adjustment of these parameters, supported by TLC or HPLC monitoring.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- ¹H/¹³C NMR : The aromatic protons adjacent to the bromine atom (C2 position) show deshielding, with splitting patterns reflecting coupling with adjacent protons. The ester group (-COOEt) appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.3 ppm for CH₂) in ¹H NMR, while the carbonyl carbon resonates near 165 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should appear at m/z 230.06 (C₈H₈BrNO₂), with fragmentation patterns showing loss of COOEt (-73 Da) or Br (-80 Da).

- IR Spectroscopy : Strong absorption bands for C=O (∼1700 cm⁻¹) and C-Br (∼550 cm⁻¹) confirm functional groups .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density) for this compound?

Physical property variations often arise from differences in purification methods (e.g., distillation vs. recrystallization) or measurement techniques. For example, the boiling point of 271°C may differ if impurities persist. Researchers should cross-reference data from authoritative sources like NIST Chemistry WebBook and validate measurements using calibrated instruments.

Advanced Research Questions

Q. What strategies resolve conflicting regioselectivity data in cross-coupling reactions involving this compound?

this compound’s bromine at the C2 position can participate in Suzuki-Miyaura or Ullmann couplings. Conflicting regioselectivity may arise from competing pathways (e.g., steric hindrance vs. electronic effects). To address this:

- Perform control experiments with deuterated analogs to track substitution sites.

- Use computational modeling (DFT) to predict activation energies for different pathways.

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) to favor desired selectivity .

Q. How can researchers reconcile contradictory NMR data for this compound derivatives?

Discrepancies in NMR shifts may stem from solvent effects, concentration, or paramagnetic impurities. For example:

- Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts due to solvation differences.

- Trace water can broaden peaks or induce ester hydrolysis.

- Validate assignments using 2D NMR (COSY, HSQC) and compare with literature data from peer-reviewed journals .

Q. What experimental design principles minimize side reactions during functionalization of this compound?

- Temperature Control : Lower temperatures (≤0°C) suppress undesired nucleophilic attacks.

- Protecting Groups : Temporarily protect the ester moiety using silyl groups (e.g., TMSCl) during bromine substitution.

- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency while monitoring byproducts via GC-MS .

Data Analysis and Presentation Guidelines

Q. How should researchers statistically validate purity and yield data for this compound?

- Purity : Report HPLC/GC purity with ±SD from triplicate runs. Use ANOVA to compare batch-to-batch variations.

- Yield : Calculate percentage yields with error margins reflecting instrumental precision (e.g., balance accuracy ±0.1 mg).

- Outliers : Apply Grubbs’ test to exclude anomalous data points .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound?

- Design of Experiments (DOE) : Use fractional factorial designs to identify critical parameters (e.g., solvent volume, stirring rate).

- Process Analytical Technology (PAT) : Implement in-line IR or Raman spectroscopy for real-time reaction monitoring.

- Batch Records : Document deviations (e.g., temperature spikes) and their impact on yield/purity .

Tables of Key Data

Q. Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Boiling Point | 271°C | |

| Density (25°C) | 1.501 g/cm³ | |

| ¹H NMR (CDCl₃) | δ 8.85 (d, 1H), 8.15 (dd, 1H) | |

| ¹³C NMR (CDCl₃) | δ 164.8 (C=O), 137.2 (C-Br) |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Ethyl 3-bromonicotinate | Radical recombination | Use radical inhibitors (e.g., BHT) |

| Nicotinic acid | Ester hydrolysis | Anhydrous conditions, molecular sieves |

| Di-brominated species | Excess Br₂ or NBS | Precise stoichiometric control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.